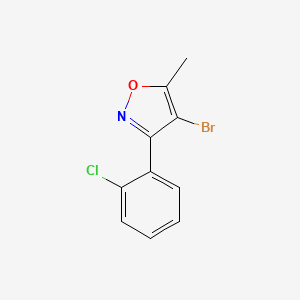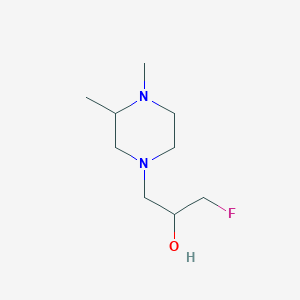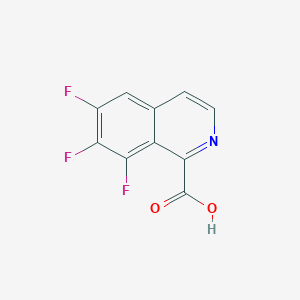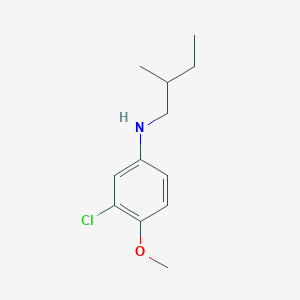![molecular formula C11H13ClFN B13269100 N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13269100.png)
N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13ClFN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 3-chloro-4-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine
- This compound hydrochloride
- This compound acetate
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropane ring
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13ClFN/c1-7(14-9-3-4-9)8-2-5-11(13)10(12)6-8/h2,5-7,9,14H,3-4H2,1H3 |
InChI Key |
KJCYUMYTMJPEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}benzonitrile](/img/structure/B13269039.png)

![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13269043.png)





![4-Chloro-2-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13269081.png)
![5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13269085.png)


